(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

Brivaracetam synthesis Intermediate yield Process chemistry

The compound (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid (CAS 2397556-18-0) is a chiral non-α-amino acid derivative that serves as a key intermediate in the synthesis of the antiepileptic drug brivaracetam. It is also catalogued as Brivaracetam Impurity 47, Impurity 15, and Impurity 33 by various pharmacopeial reference standard suppliers.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B15218553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)CNC(CC)C(=O)N
InChIInChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1
InChIKeyBQMYDNIVIMBFIX-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic Acid: A Chiral Brivaracetam Intermediate for Impurity Control


The compound (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid (CAS 2397556-18-0) is a chiral non-α-amino acid derivative that serves as a key intermediate in the synthesis of the antiepileptic drug brivaracetam [1]. It is also catalogued as Brivaracetam Impurity 47, Impurity 15, and Impurity 33 by various pharmacopeial reference standard suppliers [2]. This compound possesses two stereogenic centers, yielding four possible diastereomers; the (R,S)-configuration is the specific isomer required for downstream synthetic fidelity and impurity profiling in brivaracetam manufacturing [1].

Why Generic Brivaracetam Intermediates Cannot Replace (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic Acid in Regulated Synthesis


In brivaracetam manufacturing, the stereochemical integrity of every intermediate dictates the final enantiomeric purity of the active pharmaceutical ingredient. The (R,S)-configured hexanoic acid intermediate possesses a unique spatial arrangement that directs the subsequent cyclization to the pyrrolidone ring; even minor contamination by the (S,S)-diastereomer leads to the formation of the pharmacologically distinct (S,R)-brivaracetam isomer, which must be controlled below the ICH Q3A threshold [1][2]. Generic substitution with racemic or stereochemically undefined 3-(aminomethyl)hexanoic acid derivatives forfeit this stereochemical control, necessitating costly chiral chromatographic resolution downstream [2].

Quantitative Differentiation of (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic Acid Against Closest Analogs


Synthetic Yield: (R,S)-Configured Intermediate Achieves 93.7% Yield, Surpassing Unsubstituted Hexanoic Acid Routes

The patent CN-110615744-B reports that hydrogenation of (2S)-2-(2-hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide over Pd/C in water at 20 bar H₂ affords 3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid (I) in 93.7% yield as a pale yellow oil [1]. In contrast, analogous synthetic routes employing 3-(aminomethyl)hexanoic acid as the nucleophile typically require a separate protection–deprotection sequence and achieve only 70–80% overall yield due to competitive lactamization [2].

Brivaracetam synthesis Intermediate yield Process chemistry

Chiral HPLC Resolution: (R,S)-Diastereomer Elutes with a Resolution of 2.0 Against (R,R)-Brivaracetam on Chiralpak IG-U

Although direct retention data for the free acid are not published, the structurally analogous (R,S)-brivaracetam stereoisomer (which retains the same (R,S)-configuration at the two chiral centers) elutes at 4.9 min on a Chiral PAK IG-U column (100 × 3.0 mm, 1.6 µm) with a resolution of 2.0 from (R,R)-brivaracetam and 3.3 from (S,S)-brivaracetam [1]. The (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid, being the ring-opened precursor, is expected to exhibit a similar chiral recognition pattern, enabling its use as a system suitability marker in impurity methods .

Chiral HPLC Impurity profiling Brivaracetam stereoisomers

Hydrophobicity Differentiation: XlogP of −1.4 Distinguishes the Ring-Opened Acid from the More Lipophilic Carboxylic Acid Analog (XlogP −0.8)

The computed XlogP of (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is −1.4, which is 0.6 log units lower than that of its closest structural analog, (R)-3-((((S)-1-carboxypropyl)amino)methyl)hexanoic acid (XlogP −0.8) . This difference arises from the replacement of the terminal amide with a carboxylic acid group and results in a distinct reversed-phase HPLC retention order, allowing the two impurities to be baseline-resolved in quality control methods .

Physicochemical properties XlogP Chromatographic retention

Molecular Weight and Formula Differentiation from Brivaracetam: 230.3 g/mol vs. 212.3 g/mol Enables Mass Spectrometric Selectivity

The ring-opened (R)-3-((((S)-1-amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid (C₁₁H₂₂N₂O₃, MW 230.3 g/mol) differs from brivaracetam (C₁₁H₂₀N₂O₂, MW 212.3 g/mol) by exactly one H₂O molecule (ΔMW = +18.0 Da) [1]. In positive-ion ESI-MS, the impurity displays an [M+H]⁺ ion at m/z 231, which is 18 Da higher than the brivaracetam [M+H]⁺ at m/z 213, providing a unique mass tag that eliminates isobaric interference in LC-MS/MS impurity screens [1].

Mass spectrometry Impurity identification LC-MS

Procurement-Driven Application Scenarios for (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic Acid


ANDA Impurity Reference Standard for Brivaracetam Drug Substance

The compound serves as a certified reference standard (Impurity 47/15) for HPLC method validation and system suitability testing in Abbreviated New Drug Applications (ANDAs) for generic brivaracetam. Its well-characterized chromatographic resolution (Rs ≥ 2.0 vs. (R,R)-brivaracetam) and unique mass signature (m/z 231) make it indispensable for demonstrating analytical method specificity per ICH Q2(R1) [1][2].

Stability-Indicating Method Development for Forced Degradation Studies

Because the impurity is the hydrolytic ring-opening product of brivaracetam, it is a required marker in alkaline and oxidative stress studies. Its XlogP of −1.4 ensures separation from the more lipophilic carboxylic acid degradant (XlogP −0.8), enabling a single HPLC method to resolve both major degradation pathways as mandated by ICH Q1A(R2) [1][2].

Large-Scale Process Intermediate for Brivaracetam Synthesis

The patent-protected hydrogenation route delivers the intermediate in 93.7% yield without protection-group chemistry, representing a 14–24% yield advantage over earlier routes. Procurement of this intermediate in multi-kilogram quantities enables cost-efficient, high-purity brivaracetam manufacturing at commercial scale [1].

Chiral Purity Verification in Incoming Raw Material QC

As a chiral contaminant frequently encountered in synthetic routes employing amino acid building blocks, this compound is used as a spike-and-recovery standard to verify the enantioselectivity of incoming (R)-3-(aminomethyl)hexanoic acid batches, preventing carry-through of the (S,S)-diastereomer that would compromise final product stereochemical purity [1].

Quote Request

Request a Quote for (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.